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Compound of Interest

Compound Name: RG7167

Cat. No.: B1193687 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the off-target effects of the dual RAF/MEK

inhibitor, RG7167 (also known as CH5126766 and RO5126766). The following troubleshooting

guides and FAQs are designed to address specific issues that may be encountered during

experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of RG7167?

A1: RG7167 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of

RAF and MEK kinases in the MAPK signaling pathway. Unlike conventional MEK inhibitors,

RG7167 has the unique property of binding to MEK and inducing a conformation that prevents

its phosphorylation by RAF, effectively inhibiting both kinases. This leads to a more profound

and sustained inhibition of ERK signaling.

Q2: Are there known off-target effects for RG7167?

A2: Yes, in vitro kinase profiling has identified potential off-target activities for RG7167. At a

concentration of 10 µM, RG7167 has been shown to significantly interact with BRAF and

CRAF, which is consistent with its dual-inhibitor mechanism. However, broad kinome screening

suggests a high degree of selectivity under typical experimental concentrations.[1]
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Q3: How can I determine if unexpected phenotypes in my cancer cell line experiments are due

to RG7167 off-target effects?

A3: To investigate potential off-target effects, we recommend a multi-pronged approach:

Dose-Response Analysis: Correlate the observed phenotype with a dose-response of

RG7167. Off-target effects may occur at higher concentrations.

Use of Alternative Inhibitors: Compare the phenotype induced by RG7167 with that of other

selective MEK inhibitors (e.g., Trametinib, Selumetinib) and/or RAF inhibitors (e.g.,

Vemurafenib, Dabrafenib). A unique phenotype with RG7167 may suggest off-target activity.

Rescue Experiments: If a specific off-target kinase is suspected, attempt to rescue the

phenotype by overexpressing a drug-resistant mutant of that kinase or by modulating its

downstream signaling.

Biochemical Assays: Directly assess the activity of suspected off-target kinases in cell

lysates treated with RG7167.

Q4: Where can I find data on the kinase selectivity of RG7167?

A4: A comprehensive kinase selectivity profile for RG7167 (CH5126766) was published by Ishii

et al. in 2013. The study utilized the KINOMEscan™ platform to assess the binding of RG7167
to a panel of 256 kinases. The summary data is presented in the table below. For the full

dataset, please refer to the supplementary information of the original publication.

Quantitative Data Summary
The following table summarizes the kinase selectivity profile of RG7167 (CH5126766) based

on a KINOMEscan™ assay performed at a concentration of 10 µM.[1] The data is presented as

percent inhibition of the interaction between the kinase and an immobilized ligand.
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Target Percent Inhibition at 10 µM Classification

MEK1
Not in 256 kinase panel, but

potent inhibitor
On-Target

MEK2
Not in 256 kinase panel, but

potent inhibitor
On-Target

BRAF 89% On-Target/Off-Target

CRAF (RAF1) 82% On-Target/Off-Target

252 Other Kinases < 50%
Generally considered non-

significant

*The interaction with BRAF and CRAF is consistent with the dual RAF/MEK inhibitory

mechanism of RG7167.

Experimental Protocols
KINOMEscan™ Profiling for Off-Target Identification
This protocol outlines the general steps for assessing the selectivity of a kinase inhibitor like

RG7167 using a competition binding assay such as KINOMEscan™.

Methodology:

Compound Preparation: Prepare a stock solution of RG7167 in 100% DMSO. For a single-

concentration screen, a 10 µM final assay concentration is common.

Assay Principle: The assay measures the ability of the test compound (RG7167) to compete

with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

Incubation: The test compound is incubated with the kinase-tagged phage and the

immobilized ligand.

Separation: The ligand-bound beads are separated from the unbound phage.

Quantification: The amount of kinase-tagged phage remaining in the supernatant (displaced

by the test compound) is quantified using quantitative PCR (qPCR) of the DNA tag.
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Data Analysis: The results are reported as percent inhibition, which is calculated by

comparing the amount of kinase bound to the immobilized ligand in the presence of the test

compound to the amount bound in the presence of a DMSO control.

Western Blot Analysis for Downstream Signaling Effects
This protocol is for assessing the on-target and potential off-target effects of RG7167 on

signaling pathways in cancer cell lines.

Methodology:

Cell Culture and Treatment: Plate cancer cells of interest and allow them to adhere. Treat the

cells with varying concentrations of RG7167 (e.g., 0.1 nM to 10 µM) for a specified time (e.g.,

2, 6, or 24 hours). Include a DMSO-treated vehicle control.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by

boiling. Separate the proteins by molecular weight on an SDS-polyacrylamide gel. Transfer

the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C. Recommended

antibodies include:

On-Target Pathway: Phospho-MEK (S217/221), MEK, Phospho-ERK1/2 (T202/Y204),

ERK1/2.

Potential Off-Target Pathways: Antibodies against downstream effectors of kinases

identified in profiling assays.
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Loading Control: GAPDH, β-actin, or α-tubulin.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein

bands using a chemiluminescence imaging system.

Analysis: Quantify the band intensities and normalize to the loading control to determine the

relative changes in protein phosphorylation.

Visualizations
Signaling Pathway Diagram
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Caption: Intended and off-target interactions of RG7167 in the MAPK pathway.

Experimental Workflow Diagram
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Caption: Workflow for identifying and validating off-target effects of RG7167.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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